molecular formula C21H14ClNO3S B2687049 (Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline CAS No. 904441-89-0

(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

Cat. No. B2687049
M. Wt: 395.86
InChI Key: KODZAPHIYDMZBB-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anilines are organic compounds that consist of a phenyl group attached to an amino group . They are widely used in the manufacture of precursors to polyurethane . Phenylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a phenyl ring . Chromenes are a class of organic compounds that consist of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of anilines often involves the reduction of nitrobenzene or the ammonolysis of phenyl halides . Phenylsulfonyl compounds can be synthesized from the reaction of phenols with sulfonyl chlorides . The synthesis of chromenes often involves the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring attached to an amino group . Phenylsulfonyl compounds contain a sulfonyl functional group attached to a phenyl ring . Chromenes consist of a benzene ring fused to a heterocyclic pyran ring .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . Phenylsulfonyl compounds can participate in a variety of reactions, including nucleophilic substitution and elimination reactions . Chromenes can undergo a variety of reactions, including oxidation, reduction, and ring-opening reactions .


Physical And Chemical Properties Analysis

Anilines are typically colorless, but they can darken upon exposure to air due to oxidation . They are also known to have a characteristic fishy odor .

Scientific Research Applications

Antimicrobial Evaluation

Compounds incorporating the sulfamoyl moiety, similar to the "(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" structure, have been synthesized for use as antimicrobial agents. Research has demonstrated that these compounds, including chromene derivatives, exhibit promising in vitro antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents. The synthesis approach provides a versatile platform for creating heterocyclic compounds with significant biological activities (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Corrosion Inhibition

Thiophene Schiff base derivatives, structurally related to "(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline," have been synthesized and assessed for their corrosion inhibition efficiency on mild steel in acidic environments. The experimental results indicate that these compounds are effective corrosion inhibitors, with their efficiency increasing alongside inhibitor concentration. This suggests their utility in protecting metallic surfaces against corrosion, particularly in industrial settings where acid exposure is common (D. Daoud, T. Douadi, S. Issaadi, & S. Chafaa, 2014).

Environmental Remediation

The activation of persulfate by zero-valent iron (ZVI) for the degradation of organic pollutants like aniline and p-chloroaniline has been investigated, showing that compounds structurally similar to "(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" can be effectively degraded. This process involves the generation of sulfate free radicals, which are strong oxidants capable of degrading various organic compounds, suggesting the potential application of such chemical structures in environmental remediation efforts to treat contaminated water and soil (I. Hussain, Yongqing Zhang, & Shaobin Huang, 2014; I. Hussain, Yongqing Zhang, Shaobin Huang, & Xiaozhe Du, 2012).

Material Science Applications

The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide, starting from anilines, demonstrates the versatility of sulfonamide-based structures in material science. These compounds, including those structurally related to "(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline," show potential applications in the development of new materials with specific chemical and physical properties, highlighting the broad utility of such compounds in various scientific research applications (Tong Liu, D. Zheng, & Jie Wu, 2017).

Safety And Hazards

Aniline is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic methods, the discovery of new reactions, and the exploration of new applications in areas such as medicine, materials science, and environmental science .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODZAPHIYDMZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-chloro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

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